molecular formula C10H15NO2 B6207738 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one CAS No. 2728435-06-9

1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one

Cat. No. B6207738
CAS RN: 2728435-06-9
M. Wt: 181.2
InChI Key:
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Description

1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one (HATU) is an organic compound classified as an azatricycloalkane. It was first synthesized in the late 1980s and has since been the subject of numerous studies due to its potential applications in a wide range of scientific fields. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for HATU.

Scientific Research Applications

1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one has been studied extensively for its potential applications in a wide range of scientific fields. It has been used as a reagent in organic synthesis, and as an initiator in the polymerization of vinyl monomers. 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one has also been used as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the preparation of coordination complexes. Additionally, 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one has been employed in the synthesis of biologically active compounds, such as anti-cancer drugs, antiviral drugs, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one is not yet fully understood. However, studies have suggested that the compound acts as an electron donor and can activate various substrates. In addition, it has been found to be an effective catalyst for the formation of carbon-carbon and carbon-nitrogen bonds.
Biochemical and Physiological Effects
1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2, and can also modulate the expression of certain genes. Additionally, it has been found to possess anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it can be used as a reagent in a wide range of organic synthesis reactions. Additionally, it can be used as a catalyst in the synthesis of various heterocyclic compounds. However, it should be noted that 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one is a relatively unstable compound and may decompose in the presence of certain solvents or catalysts.

Future Directions

1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one is a promising compound with many potential applications. Further research is needed to elucidate its mechanism of action and to explore its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. Additionally, studies should be conducted to determine the effects of 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one on other biochemical and physiological processes. Finally, research should be conducted to identify more efficient and cost-effective methods of synthesizing 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one.

Synthesis Methods

1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one can be synthesized from an aqueous solution of 2-amino-1,4-dihydro-4-oxoquinoline and aqueous hydrochloric acid. This reaction is catalyzed by a palladium-copper complex and produces 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one as the major product. The reaction is carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one involves the cyclization of a precursor compound followed by oxidation and hydrolysis reactions.", "Starting Materials": [ "4-aminobutanoic acid", "2,5-dimethylcyclohexanone", "sodium nitrite", "sodium nitrate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "1. Conversion of 4-aminobutanoic acid to the corresponding amide using 2,5-dimethylcyclohexanone and sulfuric acid.", "2. Nitrosation of the amide using sodium nitrite and sulfuric acid to form the nitroso compound.", "3. Cyclization of the nitroso compound to form the tricyclic intermediate using sodium nitrate and sulfuric acid.", "4. Oxidation of the tricyclic intermediate to form the lactam using hydrogen peroxide and water.", "5. Hydrolysis of the lactam using sodium hydroxide to form the final product, 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one." ] }

CAS RN

2728435-06-9

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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